N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzodioxole ring fused to a pyrazole ring, with a carboxamide group attached to the pyrazole. This structure imparts specific chemical and biological properties that make it of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled through a condensation reaction with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the final carboxamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.
Catalysis: Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and selectivity.
Purification: The final product is typically purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxamide depends on its specific application:
Biological Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Pathways: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid
- N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylate
- N-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxamide derivatives
Uniqueness
This compound stands out due to its specific combination of the benzodioxole and pyrazole rings, which confer unique electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.
Properties
Molecular Formula |
C11H9N3O3 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9N3O3/c15-11(8-3-4-12-14-8)13-7-1-2-9-10(5-7)17-6-16-9/h1-5H,6H2,(H,12,14)(H,13,15) |
InChI Key |
CKTOIGIFQDBZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=NN3 |
Origin of Product |
United States |
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